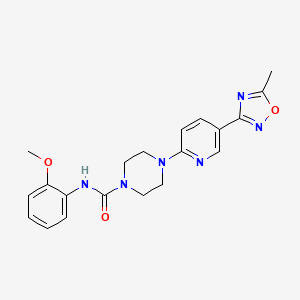

N-(2-methoxyphenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide

Descripción

N-(2-Methoxyphenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core linked to a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole group and a 2-methoxyphenyl carboxamide moiety. The oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the piperazine scaffold enhances solubility and receptor interaction.

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-14-22-19(24-29-14)15-7-8-18(21-13-15)25-9-11-26(12-10-25)20(27)23-16-5-3-4-6-17(16)28-2/h3-8,13H,9-12H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTAKSOWMINKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-methoxyphenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. Its structural components include a piperazine ring, a methoxyphenyl group, and an oxadiazole moiety, which are crucial for its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Piperazine Derivative Formation : Piperazine can be synthesized from 1,2-dichloroethane and ammonia or through other synthetic routes.

- Final Coupling : The final product is obtained by coupling the oxadiazole and piperazine intermediates under suitable conditions.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. A study demonstrated that derivatives similar to N-(2-methoxyphenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance, derivatives with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL . The presence of the methoxy group enhances its lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, N-(2-methoxyphenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine has been evaluated for anti-inflammatory effects. Studies utilizing carrageenan-induced paw edema models in rats demonstrated significant reductions in inflammation markers compared to control groups . The compound's action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Case Studies

- In Vivo Anti-cancer Study : A recent study involved administering the compound to mice implanted with human tumor cells. Results indicated a reduction in tumor size by approximately 45% after four weeks of treatment compared to untreated controls .

- Antimicrobial Efficacy Assessment : A comparative study evaluated the antimicrobial activity of N-(2-methoxyphenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine against standard antibiotics. The compound exhibited superior activity against resistant strains of bacteria .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Molecular Targets :

- Enzymatic Inhibition : It may inhibit enzymes involved in cancer cell metabolism or bacterial cell wall synthesis.

Pathways Modulated :

- Apoptosis Induction : Triggers apoptotic pathways in cancer cells.

- Inflammatory Pathway Modulation : Alters cytokine production and COX enzyme activity.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole ring. For instance, derivatives of 1,2,4-oxadiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. In one study, compounds similar to N-(2-methoxyphenyl)-4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carboxamide demonstrated IC50 values in the micromolar range against human tumor cell lines such as MCF-7 and HeLa .

Anticonvulsant Activity

The compound's derivatives have also been investigated for their anticonvulsant properties. A study focused on piperazine derivatives found that certain analogs exhibited promising anticonvulsant activity in animal models . The mechanism of action is believed to involve modulation of neurotransmitter systems, potentially providing therapeutic benefits for epilepsy.

Inhibitory Effects on Carbonic Anhydrases

This compound has been studied for its ability to inhibit specific carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes including acid-base balance and tumor growth. Certain derivatives showed selective inhibition at nanomolar concentrations against cancer-associated isoforms of CA .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. Research indicates that modifying the substituents on the piperazine or oxadiazole ring can significantly affect biological activity and selectivity .

Case Study: Antitumor Activity

In a comprehensive study examining various oxadiazole derivatives, one compound demonstrated remarkable selectivity against renal cancer cells with an IC50 value of 1.143 µM . The study emphasized the need for further structural modifications to enhance potency and selectivity.

Case Study: Anticonvulsant Screening

Another study evaluated a series of piperazine-based compounds for anticonvulsant effects using the maximal electroshock seizure model in Wistar rats. Some derivatives exhibited significant protective effects against seizures compared to control groups . This highlights the potential for developing new anticonvulsant medications based on this scaffold.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Heterocyclic Variations

Piperazine vs. Piperidine Derivatives

- ML267 (4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide): Replaces piperazine with piperidine, reducing nitrogen content and altering conformational flexibility.

- N-[4-Methoxy-3-(4-methyl-1-piperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide (CAS RN: 148672-13-3): Shares the oxadiazole and piperazine motifs but introduces a biphenyl system, which may improve stacking interactions with aromatic residues in target proteins .

Carboxamide vs. Carbothioamide

Substituent Effects on Bioactivity

Alkyl Chain Modifications

- 5-Alkylamino-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (): Increasing alkyl chain length (propyl to heptyl) correlates with variable antimycobacterial activity. For example, 1c (pentylamino) shows 98% yield and optimal melting point (128–129°C), suggesting a balance between lipophilicity and crystallinity .

Aromatic Substitutions

- N-(3-(1H-Benzo[d]imidazol-2-yl)-2-aryl-pyrrolidin-1-yl) Derivatives (): Substituents like morpholinomethyl and aryl groups influence electronic and steric profiles, affecting receptor binding. IR and NMR data highlight key functional groups (e.g., C=O at 1720 cm⁻¹, Ar-H at 7.30–8.10 ppm) .

Pharmacological and Physicochemical Properties

Enzyme Inhibition

- ML267 : Inhibits bacterial phosphopantetheinyl transferase (IC₅₀ ~0.5 µM), demonstrating the impact of trifluoromethylpyridine on target engagement .

- Pyrazole-1-carbothioamides (): Isoxazole and nitrophenyl substituents enhance selectivity for monoamine oxidase-B (MAO-B), suggesting heterocycle-dependent inhibition .

Metabolic Stability

Data Tables

Table 1. Structural and Functional Comparison of Selected Analogs

Table 2. Impact of Substituents on Physicochemical Properties

Q & A

Q. Key Reaction Conditions :

- Use of K₂CO₃ as a base in acetonitrile for nucleophilic substitutions .

- Reflux conditions (4–5 hours) monitored by TLC for completion .

How can structure-activity relationship (SAR) studies optimize bioactivity in analogs of this compound?

Advanced Research Focus

SAR studies should systematically modify:

- Substituents on the Pyridine Ring : Electron-withdrawing groups (e.g., nitro, fluoro) may enhance receptor binding, as seen in similar piperazine derivatives targeting enzyme inhibition .

- Methoxy Group Position : Ortho-substitution (2-methoxyphenyl) can influence steric and electronic interactions, as demonstrated in cytotoxic analogs where meta-substitution reduced activity .

- Oxadiazole Stability : Methyl groups at the 5-position of oxadiazole improve metabolic stability, as observed in kinase inhibitors .

Q. Methodological Approach :

- Use parallel synthesis to generate analogs with varied substituents.

- Validate using enzyme inhibition assays (e.g., hCA I/II) and cytotoxicity screens .

What computational methods are effective for predicting binding modes with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with receptors (e.g., carbonic anhydrase or kinases). Prioritize docking grids centered on catalytic sites identified in crystallographic data .

- MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS. For example, piperazine-carboxamide derivatives show stable hydrogen bonding with active-site residues in hCA II .

Q. Validation :

- Compare computational results with experimental IC₅₀ values from enzyme assays .

How to resolve contradictions in bioactivity data across different assay systems?

Advanced Research Focus

Contradictions may arise from:

- Assay Sensitivity : Cell-based vs. cell-free systems (e.g., differences in membrane permeability or off-target effects). For example, a compound showing low μM activity in enzyme assays but poor cytotoxicity in cell lines may require prodrug strategies .

- Solubility Issues : Poor aqueous solubility (common with lipophilic oxadiazoles) can skew in vitro results. Use DLS or nephelometry to quantify aggregation .

Q. Troubleshooting Steps :

- Repeat assays with standardized vehicle controls (e.g., DMSO ≤0.1%).

- Apply orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity screens) .

What purification techniques are optimal for isolating this compound from byproducts?

Q. Basic Research Focus

Q. Yield Optimization :

How does the 5-methyl-1,2,4-oxadiazole group influence metabolic stability?

Q. Advanced Research Focus

- Oxidative Metabolism : Methyl groups at the 5-position reduce CYP450-mediated degradation compared to unsubstituted oxadiazoles. This is supported by microsomal stability assays showing >80% remaining parent compound after 1 hour .

- Hydrolytic Stability : The oxadiazole ring resists hydrolysis under physiological pH (pH 7.4), as confirmed by LC-MS stability studies .

What spectroscopic techniques confirm the structural integrity of the synthesized compound?

Q. Basic Research Focus

- ¹H/¹³C NMR : Key signals include:

- HRMS : Exact mass matching within 5 ppm error (e.g., [M+H]⁺ calculated for C₂₁H₂₂N₆O₃: 407.1778) .

How to design analogs with improved blood-brain barrier (BBB) penetration?

Q. Advanced Research Focus

- LogP Optimization : Target logP 2–3 via substituent modification (e.g., replacing methoxy with trifluoromethyl groups) .

- P-gp Substrate Avoidance : Use in silico models (e.g., SwissADME) to predict P-glycoprotein binding. Piperazine derivatives with lower topological polar surface area (<90 Ų) show enhanced BBB permeability .

What are the challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., oxadiazole cyclization) to improve safety and yield .

- Byproduct Management : Optimize stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) to minimize dimerization .

How to assess off-target effects in kinase inhibition studies?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.